BenchChemオンラインストアへようこそ!

Rudolfomycin

Antitumor activity Structure-activity relationship In vivo efficacy

Rudolfomycin (Class II anthracycline) selectively inhibits nucleolar RNA synthesis via its essential 10-carbomethoxy group, distinguishing it from DNA-intercalating Class I agents. This validated tool compound offers an AT-rich DNA binding profile with low mutagenic potential, ideal for nucleolar stress and structure-activity relationship (SAR) studies.

Molecular Formula C42H52N2O16
Molecular Weight 840.9 g/mol
CAS No. 69245-38-1
Cat. No. B1680267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRudolfomycin
CAS69245-38-1
SynonymsRudolfomycin;  Rudolphomycin; 
Molecular FormulaC42H52N2O16
Molecular Weight840.9 g/mol
Structural Identifiers
SMILESCCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7C(=CC(=O)C(O7)C)N)O)N(C)C)O
InChIInChI=1S/C42H52N2O16/c1-8-42(53)15-27(30-19(34(42)40(52)54-7)11-20-31(36(30)50)37(51)33-24(46)10-9-23(45)32(33)35(20)49)58-28-13-22(44(5)6)38(17(3)55-28)59-29-14-26(48)39(18(4)56-29)60-41-21(43)12-25(47)16(2)57-41/h9-12,16-18,22,26-29,34,38-39,41,45-46,48,50,53H,8,13-15,43H2,1-7H3/t16-,17-,18-,22-,26-,27-,28-,29-,34-,38+,39+,41-,42+/m0/s1
InChIKeyGFEWKUPUJDGEKH-WUZCFZOISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rudolfomycin for Research Procurement: Class II Anthracycline Antibiotic with Defined Nucleolar RNA Inhibition


Rudolfomycin (CAS 69245-38-1, also spelled rudolphomycin) is a Class II anthracycline antitumor antibiotic [1]. It is a minor bioactive component of the bohemic acid complex produced by fermentation of Actinosporangium sp. ATCC 31127 [2]. As a Class II anthracycline, rudolfomycin is characterized by its capacity to preferentially inhibit nucleolar RNA synthesis in intact tumor cells, a mechanism distinct from the primary DNA intercalation-driven cytotoxicity of Class I anthracyclines such as doxorubicin and daunorubicin [3]. The compound is a polyketide containing a tetracenequinone ring structure with glycosidic side chains [1], having a molecular formula of C42H52N2O16 and molecular weight of 840.87 g/mol .

Why Rudolfomycin Cannot Be Substituted with Generic Anthracyclines for Nucleolar RNA-Focused Investigations


Class II anthracyclines including rudolfomycin are mechanistically distinct from Class I anthracyclines (e.g., doxorubicin, daunorubicin) in that they preferentially inhibit nucleolar RNA synthesis rather than acting primarily through DNA intercalation and topoisomerase II inhibition [1]. Within the Class II subgroup, rudolfomycin possesses a specific structural feature—the 10-carbomethoxy group on the aglycone—that is essential for its nucleolar RNA synthesis inhibitory potency [2]. Removal of this group (as in 10-descarbomethoxy-rudolfomycin) results in a marked reduction in both in vitro cytotoxicity and in vivo antitumor activity [2]. Furthermore, the glycosidic side chain composition differs among Class II analogs (e.g., marcellomycin, musettamycin, aclacinomycin), conferring distinct DNA binding affinities and sequence preferences [3]. These structural and functional differences mean that generic substitution with any other anthracycline would fundamentally alter the biological readout and compromise experimental reproducibility.

Quantitative Differentiation Evidence for Rudolfomycin vs. Class II Anthracycline Comparators


10-Carbomethoxy Group Drives In Vivo Antitumor Efficacy: Rudolfomycin vs. 10-Descarbomethoxy-Rudolfomycin

Rudolfomycin contains a 10-carbomethoxy group on its aglycone moiety. A direct head-to-head comparison with its 10-descarbomethoxy analog (10-descarbomethoxy-rudolfomycin) demonstrated that removal of this single functional group results in a marked reduction in in vivo antitumor activity [1]. This structural element is essential for the compound's efficacy, correlating directly with both in vitro cytotoxicity and nucleolar RNA synthesis inhibitory potency [1].

Antitumor activity Structure-activity relationship In vivo efficacy

Nucleolar RNA Synthesis Inhibition Potency Depends on 10-Carbomethoxy: Rudolfomycin vs. 10-Descarbomethoxy-Rudolfomycin

In a direct comparative study, rudolfomycin demonstrated potent inhibition of nucleolar RNA synthesis in intact tumor cells. The 10-descarbomethoxy analog of rudolfomycin exhibited a marked reduction in this inhibitory potency [1]. This indicates that the 10-carbomethoxy group is essential for the nucleolar RNA synthesis inhibition that characterizes Class II anthracyclines [1].

Nucleolar RNA synthesis Transcription inhibition Mechanism of action

AT-Preferred DNA Binding Sequence Specificity Differentiates Rudolfomycin and Marcellomycin Analogs from Adriamycin

DNA binding studies comparing rudolfomycin, marcellomycin, and related Class II anthracycline analogs to adriamycin (doxorubicin) revealed a fundamental difference in sequence preference. Adriamycin shows an absolute requirement for GC sequences for DNA binding, whereas marcellomycin and its analogs (including rudolfomycin) showed no such sequence requirement and instead demonstrated an AT preference for DNA binding [1].

DNA binding Sequence specificity Anthracycline-DNA interaction

Reduced Mutagenicity Profile of N-Alkylated Sugar Anthracyclines Including Rudolfomycin vs. Daunosamine-Containing Anthracyclines

In comparative in vitro mutagenicity studies, anthracyclines containing an N-alkylated sugar moiety—including rudolfomycin, marcellomycin, musettamycin, and aclacinomycin A—were found to be weakly mutagenic or not mutagenic at all in both bacterial (Salmonella typhimurium) and mammalian (V79 Chinese hamster) cell assays [1]. In contrast, anthracyclines containing a daunosamine sugar moiety (Adriamycin, daunomycin, carminomycin, and their 4-demethoxy derivatives) were highly active in both mutagenesis assays [1].

Genotoxicity Mutagenicity Safety pharmacology

Superior Antibacterial Potency of Rudolfomycin Within the Bohemic Acid Complex Against Gram-Positive Bacteria

Among the individual components of the bohemic acid complex, rudolfomycin has been identified as the most potent antibacterial component against Gram-positive bacteria [1]. Within the same complex, shaunaldimycin is the least potent, exhibiting approximately 10-fold weaker activity than musettamycin and approximately 20-fold weaker activity than marcellomycin [1]. Notably, while quantitative MIC data specifically for rudolfomycin from the original bohemic acid studies are not publicly available in the searchable literature, the relative potency ranking establishes rudolfomycin as the most active component within its biosynthetic class. This class-level antimicrobial activity is corroborated by patent documentation stating that rudolfomycin exhibits antimicrobial activity and inhibits the growth of mammalian tumors [2].

Antimicrobial activity Gram-positive bacteria Bohemic acid complex

Validated Research Application Scenarios for Rudolfomycin Based on Differential Evidence


Structure-Activity Relationship Studies of the 10-Carbomethoxy Group in Class II Anthracyclines

Rudolfomycin serves as a critical reference compound for SAR studies investigating the role of the 10-carbomethoxy group. Direct comparative data show that removal of this group (10-descarbomethoxy-rudolfomycin) results in marked reductions in in vivo antitumor activity, in vitro cytotoxicity, and nucleolar RNA synthesis inhibition [1]. Researchers can employ rudolfomycin as the positive control in experiments designed to evaluate how modifications at position-10 alter the pharmacological profile of Class II anthracyclines.

Investigating Nucleolar RNA Synthesis as a Therapeutic Target

Class II anthracyclines including rudolfomycin preferentially inhibit nucleolar RNA synthesis in intact tumor cells [1]. For laboratories studying nucleolar function, ribosome biogenesis, or nucleolar stress responses as anticancer mechanisms, rudolfomycin provides a validated tool compound with established potency and a defined structural requirement (the 10-carbomethoxy group) for this activity [2].

Comparative DNA Binding Studies: AT-Preferred vs. GC-Required Anthracyclines

Rudolfomycin, as part of the marcellomycin analog family, demonstrates an AT preference for DNA binding with no absolute GC requirement, in direct contrast to adriamycin's absolute GC requirement [1]. This differential sequence specificity makes rudolfomycin a valuable comparator for biophysical studies examining how DNA sequence context influences anthracycline intercalation, residence time, and downstream transcriptional effects.

Genotoxicity Profiling of N-Alkylated vs. Daunosamine-Containing Anthracyclines

Rudolfomycin, possessing an N-alkylated sugar moiety, exhibits weak or absent mutagenicity in bacterial and mammalian cell assays, contrasting sharply with the high mutagenicity of daunosamine-containing anthracyclines like adriamycin and daunomycin [1]. This differential genotoxicity profile positions rudolfomycin as a useful comparator for studies aimed at dissecting the structural determinants of anthracycline-induced mutagenesis and DNA damage.

Quote Request

Request a Quote for Rudolfomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.